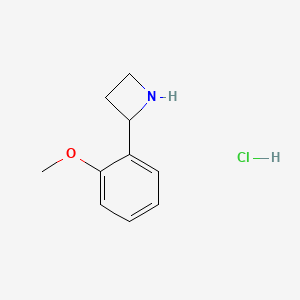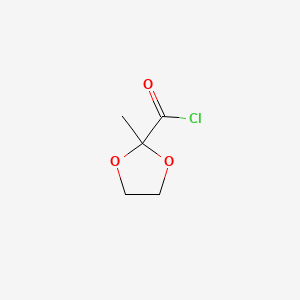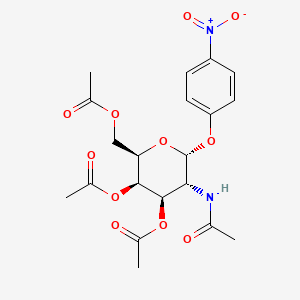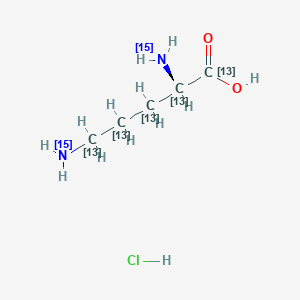
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of L-Ornithine, an amino acid that plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver. The stable isotope labeling with carbon-13 and nitrogen-15 allows for precise tracking and analysis in metabolic studies and other biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride involves the incorporation of stable isotopes into the L-Ornithine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, the synthesis involves multiple steps of chemical reactions to introduce the carbon-13 and nitrogen-15 isotopes into the L-Ornithine structure.
Biological Methods: Utilizing microorganisms or cell cultures that can incorporate labeled isotopes into amino acids during their metabolic processes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled amino acids.
Chemical Synthesis: Scaling up the chemical synthesis process to produce larger quantities of the labeled compound.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to L-Glutamate through oxidative deamination.
Reduction: Reduction of the carboxyl group to form corresponding alcohols.
Substitution: Amino group substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Using reagents like acyl chlorides or sulfonyl chlorides under mild conditions.
Major Products Formed
Oxidation: Formation of L-Glutamate.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various L-Ornithine derivatives.
Scientific Research Applications
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand amino acid metabolism and pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of the urea cycle.
Medicine: Utilized in clinical research to study liver function and disorders related to ammonia detoxification.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
Mechanism of Action
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride exerts its effects by participating in the urea cycle, where it helps convert ammonia into urea for excretion. The labeled isotopes allow for precise tracking of the compound’s metabolic fate, providing insights into the molecular targets and pathways involved in amino acid metabolism.
Comparison with Similar Compounds
(2S)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride can be compared with other stable isotope-labeled amino acids, such as:
L-Arginine-13C6,15N4 Hydrochloride: Used in similar metabolic studies but focuses on arginine metabolism.
L-Lysine-13C6,15N2 Hydrochloride: Utilized in protein synthesis studies.
L-Histidine-13C6,15N3 Hydrochloride: Applied in studies of histidine metabolism and protein interactions.
Uniqueness
This compound is unique due to its specific role in the urea cycle and its application in studying ammonia detoxification and liver function. Its stable isotope labeling provides a powerful tool for precise metabolic tracking and analysis.
Properties
IUPAC Name |
(2R)-2,5-bis(15N)(azanyl)(1,2,3,4,5-13C5)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTYBZJRPHEQDG-QQIPSHICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13C@H]([13C](=O)O)[15NH2])[13CH2][15NH2].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



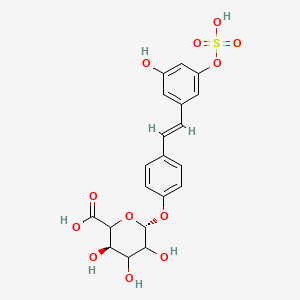

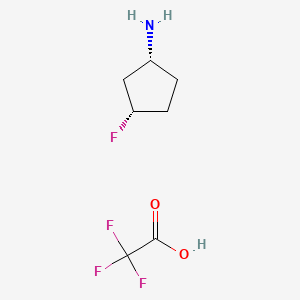

![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
